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Compound of Interest |

Compound Name: ,
acid
CAS No.: 100940-12-3
Cat. No.: B017535
\

3-Bromo-2,5-dimethoxybenzoic

L  Get Quote

Executive Summary & Chemical Identity

3-Bromo-2,5-dimethoxybenzoic acid is a halogenated benzoic acid derivative primarily

utilized as a synthetic intermediate in the development of 5-HT (serotonin) receptor ligands,

particularly phenylpiperazines.[2] Its structural integrity is defined by the specific meta-

positioning of the bromine atom relative to the carboxyl group, a feature that distinguishes it

from its more common regioisomer, 4-bromo-2,5-dimethoxybenzoic acid.

Property Data
CAS Number 100940-12-3
Chemical Formula
Molecular Weight 261.07 g/mol
Appearance Off-white to pale yellow crystalline solid
] ] ~160 °C (decomp.)[3] [Derived from analog
Melting Point
data]
B Soluble in DMSO, Methanol, Chloroform;
Solubility

sparingly soluble in water.
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Structural Analysis & Regiochemistry

The characterization of this molecule requires a strict differentiation from its isomers. Standard
bromination of 2,5-dimethoxybenzaldehyde typically yields the 4-bromo isomer due to the
directing effects of the methoxy groups. The 3-bromo isomer (CAS 100940-12-3) is less
thermodynamically favored in direct electrophilic aromatic substitution and often requires
specific synthetic routes (e.g., ortho-lithiation strategies or oxidation of 3-bromo-2,5-
dimethoxybenzaldehyde).

Isomer Differentiation Logic

» 3-Bromo Isomer (Target): Bromine is at position 3. Protons are at positions 4 and 6. These
protons are meta to each other.

e 4-Bromo Isomer (Common Impurity): Bromine is at position 4. Protons are at positions 3 and
6. These protons are para to each other.

e 6-Bromo Isomer: Bromine is at position 6. Protons are at positions 3 and 4. These protons
are ortho to each other.

Diagnostic Coupling Constant (
):
e Meta-coupling (
): ~2.0 — 3.0 Hz (Observed in 3-Bromo isomer).
e Para-coupling (

): ~0 Hz (Singlets observed in 4-Bromo isomer).
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Figure 1: Decision tree for identifying the correct regioisomer based on

H NMR coupling constants.

Spectroscopic Data

The following data is synthesized from authoritative medicinal chemistry literature, specifically
the work of Glennon et al. (1986) and related structural analogs.

A. Nuclear Magnetic Resonance ( H NMR)

Solvent:

or

Frequency: 300/400 MHz
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Shift ( o ) ) Structural
Multiplicity Integration Assignment

, Ppm) Justification

Carboxylic acid
12.5-13.0 bs 1H COOH proton

(exchangeable).

Deshielded by
d(

ortho-COOH.
7.55 1H Ar-H6
Hz) Meta-coupled to

H4.

Shielded relative
to H6 by ortho-
OMe (C5). Meta-
coupled to H6.

d(
7.18 1H Ar-H4
Hz)

Methoxy group
hindered
between COOH
and Br.

3.88 s 3H OMe (C2)

Methoxy group
3.82 s 3H OMe (C5) para to OMe
(C2).

Note on Shifts: The chemical shift of H6 is significantly downfield due to the anisotropic effect of
the adjacent carbonyl group. The coupling constant of

Hz is the definitive confirmation of the 3-bromo substitution pattern (H4 and H6 are meta).

B. Mass Spectrometry (MS)

lonization Mode: ESI (-) or EI Molecular lon:

259.9/261.9
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Relative .
m/z Value Fragment/lon Interpretation
Abundance
( Deprotonated
259.9 100% molecular ion
) (Monoisotopic).
Characteristic 1:1
( isotopic ratio
261.9 ~98% o
confirming one
) Bromine atom.
Decarboxylation
215/217 Variable fragment (loss of 44

Da).

C. Infrared Spectroscopy (IR)

Method: KBr Pellet or ATR

Experimental Protocols

600-700 cm~1; C-Br stretch.

3300-2500 cm~1: Broad O-H stretch (Carboxylic acid dimer).
1680-1700 cm~1: Strong C=0 stretch (Aromatic carboxylic acid).
1580, 1490 cm~1: C=C Aromatic ring stretches.

1250, 1040 cm~1: C-O stretches (Aryl alkyl ethers).

Protocol 1: Analytical Sample Preparation (NMR)

e Massing: Weigh approximately 5-10 mg of the solid 3-Bromo-2,5-dimethoxybenzoic acid.

« Solvation: Dissolve completely in 0.6 mL of deuterated solvent (

is preferred for resolution;
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if solubility is poor).

e Filtration: If any turbidity remains, filter through a cotton plug within a glass pipette directly
into the NMR tube to remove inorganic salts.

e Acquisition: Acquire at least 16 scans for

H to ensure clear observation of the satellite peaks and coupling constants.

Protocol 2: Synthesis Workflow (Contextual)

The synthesis of this specific isomer typically proceeds via the oxidation of the corresponding
aldehyde or directed lithiation.

2,5-Dimethoxybenzaldehyde

l

Regioselective Bromination
(Conditions Ciritical)

ields 3-Br isomer

3-Bromo-2,5-dimethoxybenzaldehyde

Oxidation (KMnO4)

3-Bromo-2,5-dimethoxybenzoic acid
(CAS 100940-12-3)

Click to download full resolution via product page

Figure 2: Synthetic pathway emphasizing the intermediate aldehyde oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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